

Application Notes and Protocols for In Vivo Imaging of AZD8848 Distribution

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Compound of Interest

Compound Name:	AZD8848
CAS No.:	866269-28-5
Cat. No.:	B1666242

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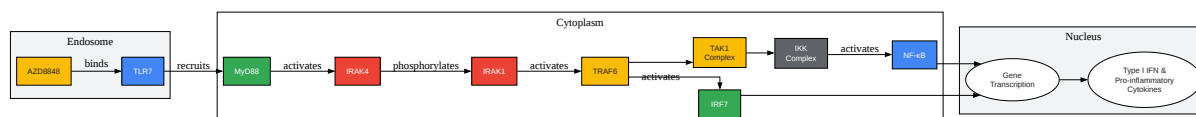
Introduction

AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed for the treatment of asthma and allergic rhinitis.[1][2] It is designed as an "antedrug" to act locally in the lungs with minimal systemic exposure, as it is rapidly metabolized into a significantly less potent acidic form upon entering the bloodstream.[2] Understanding the in vivo distribution and pharmacokinetics of **AZD8848** is crucial for optimizing its therapeutic efficacy and safety profile. Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled molecules in vivo.[3] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo imaging studies of **AZD8848** using PET.

Mechanism of Action: TLR7 Signaling Pathway

AZD8848 exerts its therapeutic effects by activating TLR7, an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of an agonist like **AZD8848**, TLR7 initiates a signaling cascade through the recruitment

of the adaptor protein MyD88.[4][5] This leads to the activation of transcription factors, including NF- κ B and IRF7, culminating in the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines.[6][7] This response helps to modulate the immune system, for instance by shifting the T-helper cell response from a Th2-dominant profile, characteristic of allergic inflammation, towards a Th1-dominant profile.



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Caption: TLR7 Signaling Pathway.

Experimental Protocols

Radiolabeling of AZD8848

For PET imaging, **AZD8848** must be labeled with a positron-emitting radionuclide. Due to its chemical structure, labeling with Carbon-11 (^{11}C , $t_{1/2} \approx 20.4$ min) or Fluorine-18 (^{18}F , $t_{1/2} \approx 109.8$ min) are feasible options.[2][8]

Protocol 1: ^{11}C -Labeling of **AZD8848**

This protocol is based on the methylation of a suitable precursor.

- Precursor Synthesis: Synthesize a desmethyl precursor of **AZD8848** where the methyl group on the purine ring is replaced with a hydroxyl or other suitable leaving group.
- ^{11}C -Methylation:
 - Produce $[^{11}\text{C}]\text{CH}_3\text{I}$ or $[^{11}\text{C}]\text{CH}_3\text{OTf}$ from cyclotron-produced $[^{11}\text{C}]\text{CO}_2$.

- Dissolve the desmethyl precursor in a suitable solvent (e.g., DMF, DMSO).
- Add a base (e.g., NaOH, K₂CO₃) to deprotonate the precursor.
- Bubble the [¹¹C]CH₃I gas through the solution or add [¹¹C]CH₃OTf.
- Heat the reaction mixture (e.g., 80-120°C) for a short duration (5-10 minutes).
- Purification:
 - Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate [¹¹C]**AZD8848**.
 - Formulate the purified product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
- Quality Control:
 - Confirm radiochemical purity and identity by analytical HPLC.
 - Determine the specific activity (GBq/μmol).

Protocol 2: ¹⁸F-Labeling of **AZD8848**

This protocol involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride.

- Precursor Synthesis: Synthesize a precursor of **AZD8848** with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group in an activated aromatic system) at a position where the fluorine atom can be introduced.
- ¹⁸F-Fluorination:
 - Produce [¹⁸F]fluoride from a cyclotron and activate it using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃).^[8]
 - Dissolve the precursor in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO).
 - Add the activated [¹⁸F]fluoride to the precursor solution.

- Heat the reaction mixture (e.g., 80-150°C) for 10-20 minutes.
- Purification and Quality Control: Follow steps 3 and 4 as described in Protocol 1.

In Vivo PET Imaging of [¹¹C/¹⁸F]AZD8848 in Rodents

This protocol outlines the procedure for imaging the distribution of radiolabeled **AZD8848** in mice following intranasal or inhalation administration.

1. Animal Preparation:

- Use healthy, adult mice (e.g., BALB/c or C57BL/6, 8-10 weeks old).
- Anesthetize the mice using isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen.
- Place the animal on a heated imaging bed to maintain body temperature.

2. Radiotracer Administration:

• Intranasal Administration:

- Place the anesthetized mouse in a supine position.
- Administer a small volume (e.g., 2-5 µL per nostril) of the formulated [¹¹C/¹⁸F]**AZD8848** solution into the nasal cavity using a micropipette.

• Inhalation Administration:

- Place the anesthetized mouse in a nose-only inhalation chamber or use a micro-sprayer device connected to a nebulizer.
- Aerosolize the formulated [¹¹C/¹⁸F]**AZD8848** solution for a defined period (e.g., 5-10 minutes).

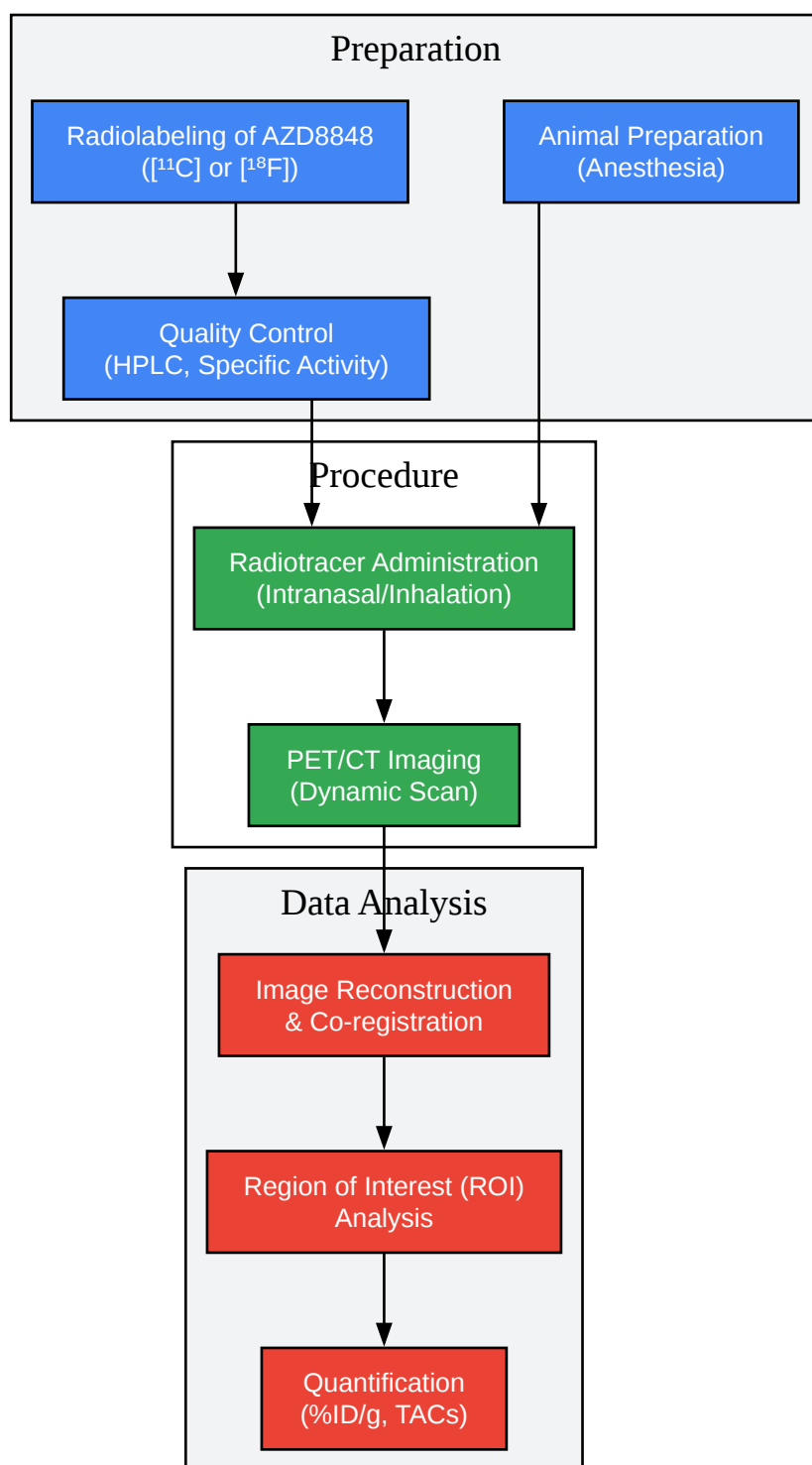
3. PET/CT Imaging:

- Immediately after administration, place the animal in a small-animal PET/CT scanner.

- Perform a CT scan for anatomical reference and attenuation correction.
- Acquire dynamic PET data for 60-90 minutes.[1]
- Monitor the animal's vital signs throughout the scan.

4. Image Analysis and Quantification:

- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the CT images for various organs (e.g., lungs, brain, liver, kidneys, spleen, heart, muscle, bone, and bladder).[1]
- Generate time-activity curves (TACs) for each ROI.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at different time points.[2]



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Caption: Experimental Workflow for In Vivo Imaging.

Data Presentation

The quantitative data from the biodistribution studies should be summarized in tables for clear comparison. The following tables provide a template for presenting such data.

Table 1: Biodistribution of Intranasally Administered [¹⁸F]AZD8848 in Mice (%ID/g)

Organ	5 min	30 min	60 min
Lungs	25.5 ± 4.2	15.3 ± 2.8	8.1 ± 1.9
Brain	0.8 ± 0.2	0.5 ± 0.1	0.2 ± 0.1
Heart	2.1 ± 0.5	1.5 ± 0.4	0.9 ± 0.3
Liver	5.4 ± 1.1	8.9 ± 1.5	10.2 ± 2.0
Kidneys	10.2 ± 2.0	18.5 ± 3.1	15.7 ± 2.5
Spleen	1.5 ± 0.4	2.2 ± 0.6	1.8 ± 0.5
Muscle	0.5 ± 0.1	0.4 ± 0.1	0.3 ± 0.1
Bone	1.2 ± 0.3	1.8 ± 0.4	2.1 ± 0.5
Bladder	2.5 ± 0.8	12.1 ± 2.5	20.5 ± 4.1
Blood	3.1 ± 0.7	1.2 ± 0.3	0.5 ± 0.1

Data are presented as mean ± standard deviation (n=5 mice per time point) and are hypothetical, based on typical biodistribution patterns of inhaled small molecules.^{[2][3]}

Table 2: Comparison of Lung-to-Organ Ratios of [¹⁸F]AZD8848 at 30 minutes post-administration

Ratio	Value
Lung/Blood	12.75
Lung/Liver	1.72
Lung/Muscle	38.25
Lung/Brain	30.60

Ratios are calculated from the mean %ID/g values at 30 minutes from Table 1.

Conclusion

These application notes provide a framework for the in vivo imaging of **AZD8848** distribution using PET. The detailed protocols for radiolabeling and imaging, along with the structured data presentation, will aid researchers in quantitatively assessing the pharmacokinetics and biodistribution of this novel TLR7 agonist. Such studies are essential for understanding its local and systemic effects and for the further development of inhaled therapeutics.

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